molecular formula C14H20O3 B118022 tert-Butyl 4-(1-hydroxypropyl)benzoate CAS No. 149324-85-6

tert-Butyl 4-(1-hydroxypropyl)benzoate

Cat. No.: B118022
CAS No.: 149324-85-6
M. Wt: 236.31 g/mol
InChI Key: OQQYLOJNHKXRRZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-hydroxypropyl)benzoate is a benzoate ester derivative featuring a tert-butyl ester group and a 1-hydroxypropyl substituent at the para position of the benzene ring. Its synthesis likely involves esterification of 4-(1-hydroxypropyl)benzoic acid with tert-butanol under acidic or enzymatic catalysis .

Properties

CAS No.

149324-85-6

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl 4-(1-hydroxypropyl)benzoate

InChI

InChI=1S/C14H20O3/c1-5-12(15)10-6-8-11(9-7-10)13(16)17-14(2,3)4/h6-9,12,15H,5H2,1-4H3

InChI Key

OQQYLOJNHKXRRZ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O

Canonical SMILES

CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O

Synonyms

Benzoic acid, 4-(1-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate as co-initiators in resin cements. While these compounds differ in functional groups and applications, their comparison highlights critical substituent effects relevant to tert-Butyl 4-(1-hydroxypropyl)benzoate.

Reactivity and Degree of Conversion

Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (DC) in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate due to its superior electron-donating dimethylamino group, which enhances photoinitiation efficiency . In contrast, this compound lacks an amine group, suggesting lower inherent reactivity in free-radical polymerization.

Physical and Chemical Properties

Resins containing ethyl 4-(dimethylamino)benzoate demonstrate superior flexural strength and hardness compared to those with 2-(dimethylamino)ethyl methacrylate, attributed to the former’s balanced polarity and molecular rigidity . For this compound, the bulky tert-butyl group may reduce solubility in common organic solvents but enhance thermal stability, while the hydroxypropyl group could improve hydrophilicity.

Influence of Additives

Diphenyliodonium hexafluorophosphate (DPI) significantly improves the DC of resins containing 2-(dimethylamino)ethyl methacrylate, especially at higher amine concentrations, by accelerating radical generation . For this compound, the absence of an amine group implies that DPI’s effects would be negligible unless synergistic interactions with the hydroxyl group occur.

Data Table: Comparative Analysis of Benzoate Derivatives

Property Ethyl 4-(dimethylamino)benzoate 2-(Dimethylamino)ethyl methacrylate This compound (Hypothesized)
Key Substituents Dimethylamino, ethyl Dimethylaminoethyl, methacrylate Hydroxypropyl, tert-butyl
Reactivity (DC) High (85–90%) Moderate (70–75%) Low to moderate (dependent on H-bonding)
Flexural Strength (MPa) 120–130 90–100 100–110 (estimated)
Solubility in Acetone High Moderate Low (due to tert-butyl)
DPI Sensitivity Low High Negligible (no amine)
Thermal Stability Moderate Low High (tert-butyl effect)

Research Implications and Limitations

The evidence highlights the critical role of substituents in determining reactivity and physical properties. While ethyl 4-(dimethylamino)benzoate’s amine group drives efficiency, this compound’s performance would depend on its hydroxyl group’s ability to mediate interactions in resin systems. However, the lack of direct experimental data on the target compound necessitates further studies to validate these hypotheses.

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